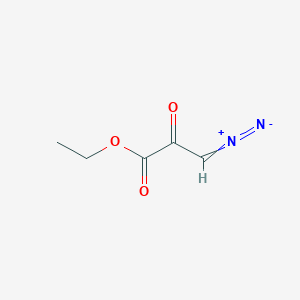

Ethyl 3-diazo-2-oxopropanoate

Vue d'ensemble

Description

Ethyl 3-diazo-2-oxopropanoate is an organic compound with the molecular formula C5H6N2O3 . It is also known by other names such as ethyl diazopyruvate and propanoic acid, 3-diazo-2-oxo-, ethyl ester . The compound has a molecular weight of 142.11 g/mol .

Molecular Structure Analysis

The InChI string for this compound isInChI=1S/C5H6N2O3/c1-2-10-5(9)4(8)3-7-6/h3H,2H2,1H3 . Its canonical SMILES representation is CCOC(=O)C(=O)C=[N+]=[N-] . These representations provide a detailed view of the molecule’s structure. Chemical Reactions Analysis

Diazo compounds, including this compound, have unique and diverse reactivity modes. They can undergo various transformations, including difunctionalization, to form challenging carbon-carbon and carbon-heteroatom bonds . The specific reactions that this compound can participate in would depend on the reaction conditions and the presence of other reactants.Physical and Chemical Properties Analysis

This compound has a molecular weight of 142.11 g/mol . It has a computed XLogP3-AA value of 0.6, indicating its partition coefficient between octanol and water . It has no hydrogen bond donors and four hydrogen bond acceptors . The compound has a rotatable bond count of 4 . Its exact mass and monoisotopic mass are both 142.03784206 g/mol . The topological polar surface area is 45.4 Ų .Applications De Recherche Scientifique

Catalytic Reactions and Selectivity

Ethyl 3-diazo-2-oxopropanoate plays a significant role in catalytic reactions, particularly in the context of copper-catalyzed reactions. Liu et al. (2017) investigated its application in generating cyclohepta[c]pyrrolones and β-lactams, revealing a distinct N-substituent-controlled chemoselectivity in intramolecular reactions (Liu et al., 2017).

Synthesis of β-Enamino Esters

Gioiello et al. (2009) explored the BF(3).Et(2)O-induced decomposition of this compound derivatives, leading to the synthesis of N-acyl β-enamino esters. This process demonstrated the potential for regioselectivity and diversity in the synthesis of these compounds (Gioiello et al., 2009).

Applications in Alkyne Synthesis

In the field of alkyne synthesis, Barrett et al. (2004) showed that ROMPgel-supported ethyl 1-diazo-2-oxopropylphosphonate can efficiently convert a variety of aldehydes into terminal alkynes, highlighting the role of polymer structure in reaction efficiency (Barrett et al., 2004).

Lewis Acid Induced Decomposition

Gioiello et al. (2011) conducted a mechanistic study on Lewis acid-induced decomposition reactions of ethyl diazo(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate, a derivative of this compound. This research offered insights into the reaction mechanisms and the influence of environmental factors on product distribution (Gioiello et al., 2011).

Cross-Coupling Reactions

Padwa et al. (1997) highlighted the use of ethyl (trialkylstannyl)diazoacetates, including derivatives of this compound, in palladium(0)-catalyzed cross-coupling reactions, particularly with aryl iodides. This study emphasized the versatility of these compounds in organic synthesis (Padwa et al., 1997).

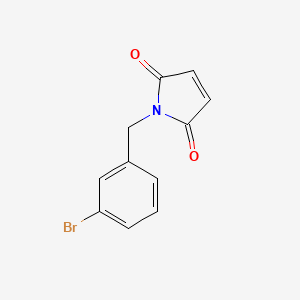

Synthesis of Fungicides and Bactericides

Ahluwalia et al. (1986) described the synthesis of pyrazolin-5-ones using ethyl 3-(4'-methylphenyl)-3-oxopropanoate, a related compound, exploring its potential in developing fungicides and bactericides (Ahluwalia et al., 1986).

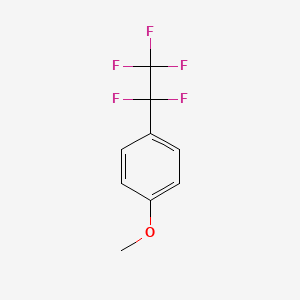

Trifluoromethyl Heterocycles Synthesis

Honey et al. (2012) utilized ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, closely related to this compound, for synthesizing a wide range of trifluoromethyl heterocycles, showcasing its utility in creating diverse chemical structures (Honey et al., 2012).

Safety and Hazards

Mécanisme D'action

Target of Action

Ethyl 3-diazo-2-oxopropanoate is a complex organic compound with a molecular formula of C5H6N2O3 It’s structurally similar to ethyl pyruvate, which is known to inhibit the systemic release of cytokines, such as tnf-alpha and hmgb1 . These cytokines promote the body’s inflammatory response and their over-expression has been linked to diseases that occur in critical care settings .

Mode of Action

Diazo compounds are known for their synthetic utility and application in bioorthogonal transformations . They are powerful enabling reagents for various chemical reactions, including C-H and X-H insertion reactions, cyclopropanation, alkylation, ring expansion, and dipolar cycloaddition reactions .

Biochemical Pathways

The presence of 1,2-dicarbonyl bis-electrophilic moiety in similar compounds enables a wide scope of mostly selective reactions and numerous possibilities for the preparation of functionalized heterocycles .

Pharmacokinetics

Its storage temperature is recommended to be 4 °c, suggesting that it may have specific stability and storage requirements .

Result of Action

Diazo compounds are known to be powerful enabling reagents for various chemical reactions, suggesting that they may have significant effects at the molecular level .

Action Environment

Its storage temperature is recommended to be 4 °c, suggesting that temperature may play a role in its stability .

Analyse Biochimique

Biochemical Properties

They can undergo a wide range of synthetically important transformations, including insertion reactions to C-H, O-H, Si-H, N-H, S-H bonds, cyclopropanation, Wolff rearrangement, addition to forming a ylide with a heteroatom and radical reactions .

Cellular Effects

Diazo compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Diazo compounds are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

Diazo compounds have been used in various animal models to study their effects at different dosages .

Metabolic Pathways

Diazo compounds are known to interact with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

Diazo compounds are known to interact with various transporters and binding proteins .

Subcellular Localization

Diazo compounds are known to be directed to specific compartments or organelles based on their targeting signals or post-translational modifications .

Propriétés

IUPAC Name |

ethyl 3-diazo-2-oxopropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3/c1-2-10-5(9)4(8)3-7-6/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFADAFQNHSDFKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60707922 | |

| Record name | 1-Diazonio-3-ethoxy-3-oxoprop-1-en-2-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60707922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14214-10-9 | |

| Record name | 1-Diazonio-3-ethoxy-3-oxoprop-1-en-2-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60707922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 3-diazo-2-oxopropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Carbamic acid, N-[(1R,3S)-3-hydroxycyclohexyl]-, 1,1-dimethylethyl ester](/img/structure/B3047502.png)

![N-tert-Butyl-N'-[2,6-di(propan-2-yl)phenyl]urea](/img/structure/B3047503.png)

![[4-(4-Hydrazinylphenyl)sulfonylphenyl]hydrazine](/img/structure/B3047506.png)